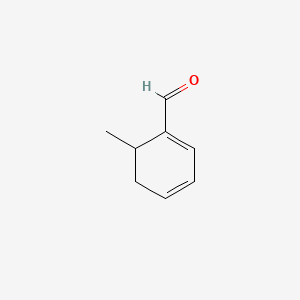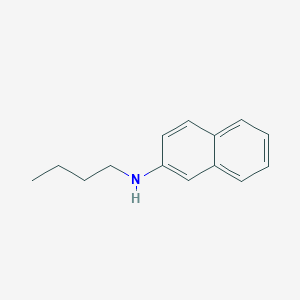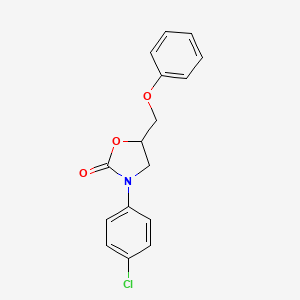
Bis(4-aminophenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-aminophenyl)mercury: is an organomercury compound characterized by the presence of two 4-aminophenyl groups bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-aminophenyl)mercury typically involves the reaction of 4-aminophenyl derivatives with mercury salts. One common method includes the reaction of 4-aminophenyl chloride with mercury(II) acetate in an organic solvent under controlled temperature and pH conditions . The reaction proceeds through the formation of an intermediate complex, which is subsequently reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in optimizing the yield and minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-aminophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) complexes.
Reduction: Reduction reactions can lead to the formation of mercury(0) and the release of 4-aminophenyl groups.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) complexes and oxidized 4-aminophenyl derivatives.
Reduction: Mercury(0) and free 4-aminophenyl groups.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Bis(4-aminophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of advanced materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of bis(4-aminophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of mercury, which has a high affinity for sulfur-containing groups . The binding of this compound to these molecular targets can disrupt normal cellular functions and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Aminophenylmercuric acetate: Similar in structure but contains an acetate group instead of a second 4-aminophenyl group.
Bis(4-aminophenyl)sulfone: Contains a sulfone group instead of mercury, leading to different chemical properties and applications.
Uniqueness: Bis(4-aminophenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
6052-23-9 |
|---|---|
Formule moléculaire |
C12H12HgN2 |
Poids moléculaire |
384.83 g/mol |
Nom IUPAC |
bis(4-aminophenyl)mercury |
InChI |
InChI=1S/2C6H6N.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H,7H2; |
Clé InChI |
BEJWOLVUQBRRIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)[Hg]C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


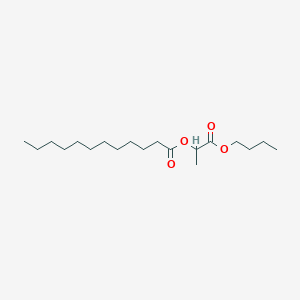
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
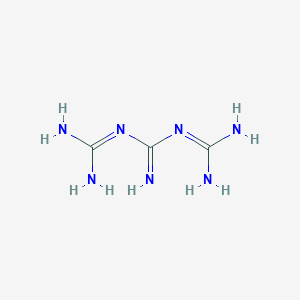
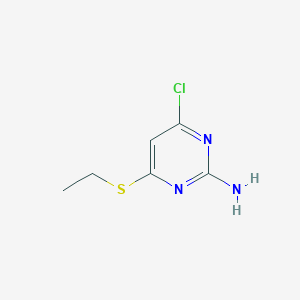

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)

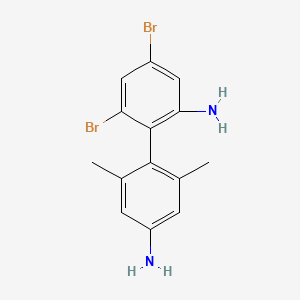
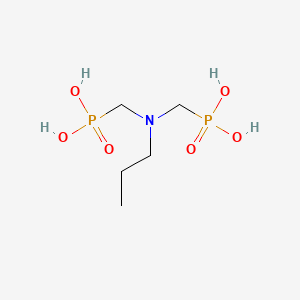
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
